molecular formula C18H13ClN2O2 B8318052 7-chloro-4-hydroxy-6-(1-methyl-1H-indol-5-yl)quinolin-2(1H)-one

7-chloro-4-hydroxy-6-(1-methyl-1H-indol-5-yl)quinolin-2(1H)-one

Cat. No. B8318052
M. Wt: 324.8 g/mol
InChI Key: BPOLSMKEAUNFJD-UHFFFAOYSA-N
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Patent
US09061998B2

Procedure details

To a solution of ethyl 7-chloro-4-hydroxy-6-(1-methyl-1H-indol-5-yl)-2-oxo-1,2-dihydro-3-quinolinecarboxylate (Example 27) (50 mg, 0.126 mmol) in ethanol (5 mL) was added sodium hydroxide 1N (0.315 mL, 0.315 mmol). The reaction mixture was stirred at 80° C. for 2 h. Additional solution of 1N sodium hydroxide was added (1 mL) and the reaction mixture was stirred at 160° C. for another 30 nm under microwave irradiation. After cooling, the solvent was evaporated and the mixture was dissolved in water and acidified with 1N HCl. The resulting solid was filtered, dried then triturated in hot acetonitrile, filtered and dried to give the title compound 7-chloro-4-hydroxy-6-(1-methyl-1H-indol-5-yl)quinolin-2(1H)-one (16 mg, 0.049 mmol, 39.1% yield) as a cream solid. LCMS: (M+H)+=325; Rt=2.66 min. HRMS: calculated for C18H14ClN2O2 (M+H)+: 325.0744. found: 325.0739.
Name
ethyl 7-chloro-4-hydroxy-6-(1-methyl-1H-indol-5-yl)-2-oxo-1,2-dihydro-3-quinolinecarboxylate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.315 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([OH:18])=[C:7](C(OCC)=O)[C:8](=[O:12])[NH:9]2)=[CH:4][C:3]=1[C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][CH:27]=1)[N:24]([CH3:28])[CH:23]=[CH:22]2.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([OH:18])=[CH:7][C:8](=[O:12])[NH:9]2)=[CH:4][C:3]=1[C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][CH:27]=1)[N:24]([CH3:28])[CH:23]=[CH:22]2 |f:1.2|

Inputs

Step One
Name
ethyl 7-chloro-4-hydroxy-6-(1-methyl-1H-indol-5-yl)-2-oxo-1,2-dihydro-3-quinolinecarboxylate
Quantity
50 mg
Type
reactant
Smiles
ClC1=C(C=C2C(=C(C(NC2=C1)=O)C(=O)OCC)O)C=1C=C2C=CN(C2=CC1)C
Name
Quantity
0.315 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 160° C. for another 30 nm under microwave irradiation
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the mixture was dissolved in water
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
then triturated in hot acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C2C(=CC(NC2=C1)=O)O)C=1C=C2C=CN(C2=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.049 mmol
AMOUNT: MASS 16 mg
YIELD: PERCENTYIELD 39.1%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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